molecular formula C19H14FN3O2 B15021977 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

Cat. No.: B15021977
M. Wt: 335.3 g/mol
InChI Key: KWHVMOKHWULHDE-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity and disrupt biological pathways . The presence of the fluorine atom enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-2-yloxamide

InChI

InChI=1S/C19H14FN3O2/c20-16-8-5-13(6-9-16)12-21-23-19(25)18(24)22-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H,(H,22,24)(H,23,25)/b21-12+

InChI Key

KWHVMOKHWULHDE-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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